molecular formula C6H16NO3P B8786707 N-diethoxyphosphorylethanamine CAS No. 1946-09-4

N-diethoxyphosphorylethanamine

Cat. No.: B8786707
CAS No.: 1946-09-4
M. Wt: 181.17 g/mol
InChI Key: GLBKTDWFAKSVGS-UHFFFAOYSA-N
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Description

N-Diethoxyphosphorylethanamine is an organophosphorus compound characterized by an ethanamine backbone substituted with a diethoxyphosphoryl group (-PO(OEt)₂) at the nitrogen atom. This compound is likely utilized in specialized chemical syntheses, coordination chemistry, or as a precursor in pharmaceutical intermediates, though specific applications require further verification from primary literature .

Properties

CAS No.

1946-09-4

Molecular Formula

C6H16NO3P

Molecular Weight

181.17 g/mol

IUPAC Name

N-diethoxyphosphorylethanamine

InChI

InChI=1S/C6H16NO3P/c1-4-7-11(8,9-5-2)10-6-3/h4-6H2,1-3H3,(H,7,8)

InChI Key

GLBKTDWFAKSVGS-UHFFFAOYSA-N

Canonical SMILES

CCNP(=O)(OCC)OCC

Origin of Product

United States

Comparison with Similar Compounds

Substituent-Based Comparison

Compound Name CAS Number Substituent(s) Molecular Formula Key Properties/Applications Source
N,N-Diethylethanolamine 100-37-8 -N(Et)₂, -OH C₆H₁₅NO Surfactant, corrosion inhibitor
2-(N,N-Dimethylamino)ethyl chloride 107-99-3 -N(Me)₂, -Cl C₄H₁₀ClN Alkylating agent, polymer intermediate
2-(2,4-Dichlorophenoxy)-N,N-diethylethanamine 1974-14-7 -N(Et)₂, -O-C₆H₃Cl₂ C₁₂H₁₇Cl₂NO Herbicide intermediate
Imp. C(EP) E-Isomer* 97151-10-5 -N(Me)₂, -O-C₆H₄-(E)-diphenylethenyl C₂₄H₂₆N₂O Pharmaceutical impurity
N,N-Dimethylhydroxylamine 5725-96-2 -NH(O)Me, -Me C₂H₇NO Reducing agent, radical chemistry

*Impurity from : 2-[4-[(E)-1,2-Diphenyl-ethenyl]phenoxy]-N,N-dimethylethanamine.

Key Structural and Functional Differences

Phosphoryl vs. This makes it more reactive in nucleophilic substitution or metal coordination . In contrast, 2-(N,N-Dimethylamino)ethyl chloride (CAS 107-99-3) features a chloro substituent, enabling alkylation reactions but lacking the phosphoryl group’s stereoelectronic effects .

Aromatic vs. Aliphatic Substituents: Compounds like 2-(2,4-Dichlorophenoxy)-N,N-diethylethanamine (CAS 1974-14-7) incorporate aromatic phenoxy groups, which confer lipophilicity and UV activity, unlike the aliphatic diethoxyphosphoryl group. Such differences influence solubility and environmental persistence .

Steric and Electronic Effects: The bulky diethoxyphosphoryl group may sterically hinder reactions at the nitrogen atom, whereas smaller substituents (e.g., -N(Me)₂ in dimethylaminoethyl chloride) allow faster kinetics in alkylation or acylation .

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